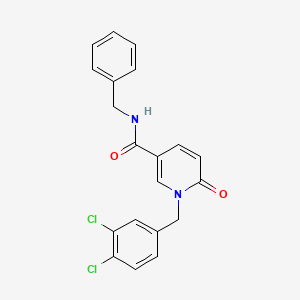

![molecular formula C15H21N3O B2498047 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034266-02-7](/img/structure/B2498047.png)

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide” is a complex organic compound. It is related to the class of compounds known as tetrahydropyrazolo[1,5-a]pyridines . These compounds are known to be important in medicinal chemistry and have been used as scaffolds in drug research .

Synthesis Analysis

The synthesis of related compounds, such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridines, has been reported in the literature . The synthesis typically involves a 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, which affords the tetrahydropyrazolo[1,5-a]pyridine core . This core can then be further functionalized .Molecular Structure Analysis

The molecular structure of “N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide” is complex, with multiple rings and functional groups. The tetrahydropyrazolo[1,5-a]pyridine core is a key feature of this molecule .Chemical Reactions Analysis

The chemical reactions involving “N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide” are likely to be complex due to the presence of multiple reactive sites. The tetrahydropyrazolo[1,5-a]pyridine core can undergo various reactions, including further functionalization .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide” can be inferred from related compounds. For example, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has a density of 1.3±0.1 g/cm³, a boiling point of 262.8±28.0 °C at 760 mmHg, and a molar refractivity of 35.2±0.5 cm³ .Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The tetrahydropyrazolo[1,5-a]pyrazine scaffold serves as an important building block for medicinal chemistry. Researchers have synthesized a set of building blocks based on this scaffold in a cost-efficient manner. Notably, the compound allows for the introduction of different substituents, either neutral or functionalized, at various positions of the pyrazole and/or piperazine rings . Its efficacy as a key intermediate in the process has been demonstrated, emphasizing the potential for drug development.

Antiviral Agents

Recent studies have explored derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines as potential antiviral agents. For instance, efforts have been made to discover compounds that effectively inhibit a broad range of nucleos(t)ide-resistant hepatitis B virus (HBV) variants. These tetrahydropyrazolo derivatives show promise as HBV core protein allosteric modulators (CpAMs) . Further research in this area could lead to novel therapies for HBV infection.

Antiproliferative Activity

Certain 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines exhibit antiproliferative activity. For example, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol has been identified as a potent compound. It induces poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activates caspase 9 (the initiator enzyme of the apoptotic cascade), and causes fragmentation of microtubule-associated protein 1-light chain 3 (LC3) . Such properties make these compounds interesting candidates for cancer research.

Synthesis of 1H-Pyrazolo[3,4-b]pyridines

The use of 1-substituted 3-methyl-1H-pyrazole or 1-substituted 1H-pyrazole as starting materials leads to the synthesis of 3-methyl (R3 = Me) and 3-unsubstituted (R3 = H) 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines. These compounds have potential biomedical applications . Further investigations into their biological activities and mechanisms could reveal additional therapeutic uses.

Mechanism of Action

Future Directions

The future directions for research on “N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide” and related compounds are likely to involve further exploration of their medicinal chemistry potential. This could include the development of new synthetic routes, the design of new derivatives with improved properties, and the investigation of their biological activity .

properties

IUPAC Name |

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c19-15(12-6-2-1-3-7-12)16-10-13-11-17-18-9-5-4-8-14(13)18/h1-2,11-12H,3-10H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNCSCVDEBKJHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)CNC(=O)C3CCC=CC3)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 8-aminobicyclo[4.2.0]octane-7-carboxylate;hydrochloride](/img/structure/B2497966.png)

![(E)-(4-cinnamylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2497968.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2497969.png)

![2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2497975.png)

![ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate](/img/structure/B2497979.png)

![3-(4-chlorophenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497982.png)

![(1S,3R,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2497986.png)